molecular formula C10H11Br2NO B14066510 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14066510
M. Wt: 321.01 g/mol
InChI Key: ZNXSYOURJMBPDK-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of both amino and bromomethyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound’s purity and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include nitro derivatives, methylated compounds, and various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one
  • 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

Comparison: Compared to its analogs, 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,6,13H2

InChI Key

ZNXSYOURJMBPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCBr)CBr

Origin of Product

United States

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